1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that features a urea linkage between a benzo[d][1,3]dioxole and a 1-methyl-1H-indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the 1-methyl-1H-indole moiety: This can be synthesized via Fischer indole synthesis using phenylhydrazine and acetone.
Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and 1-methyl-1H-indole moieties through a urea linkage, typically using phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole moiety.
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)urea: Different position of the urea linkage on the indole ring.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-9-13(12-4-2-3-5-14(12)20)19-17(21)18-11-6-7-15-16(8-11)23-10-22-15/h2-9H,10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEJRIRCPMHNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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